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molecular formula C6H5N3 B112612 3-Amino-2-pyridinecarbonitrile CAS No. 42242-11-5

3-Amino-2-pyridinecarbonitrile

Cat. No. B112612
M. Wt: 119.12 g/mol
InChI Key: KMHCTFSFWQRZTR-UHFFFAOYSA-N
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Patent
US08247431B2

Procedure details

2-Chloro-pyridin-3-ylamine (2.0 g) was dissolved in DMF (24 mL) and zinc cyanide (1.83 g) was added to the solution. The solution was degassed in vacuum 5×, tetrakis(triphenylphosphine) palladium(0) (901 mg) was added and the reaction mixture was stirred at 90° C. for 7 h. After the reaction mixture was cooled to room temperature, the solid was removed by filtration and the filter cake was washed with ethyl acetate. Water was added to the filtrate, the layers were separated and the aqueous layer was 2× extracted with ethyl acetate. The combined organic layer was washed 3× with water, washed with brine, dried over magnesium sulfate and concentrated in vacuum. The residue was purified by column chromatography (silica 60, chloroform/ethyl acetate 3:1, Rf=0.25) to afford 755 mg of the title compound of the formula
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1.83 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:9][N:10](C=O)C>[C-]#N.[Zn+2].[C-]#N>[NH2:8][C:7]1[C:2]([C:9]#[N:10])=[N:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=CC=C1N
Name
Quantity
24 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
zinc cyanide
Quantity
1.83 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 90° C. for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed in vacuum 5×, tetrakis(triphenylphosphine) palladium(0) (901 mg)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
WASH
Type
WASH
Details
the filter cake was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
Water was added to the filtrate
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed 3× with water
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica 60, chloroform/ethyl acetate 3:1, Rf=0.25)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
NC=1C(=NC=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 755 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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